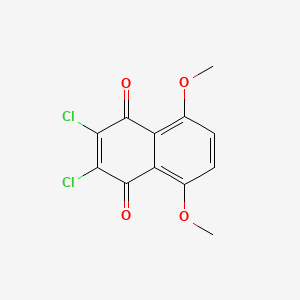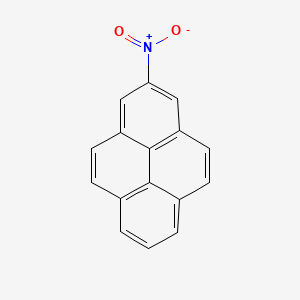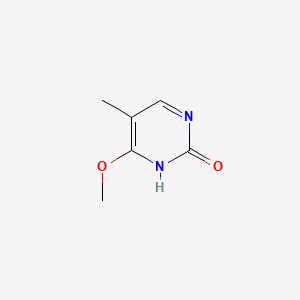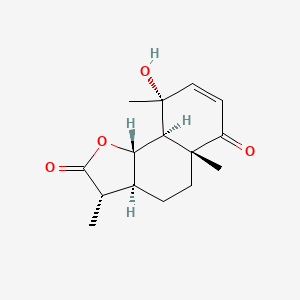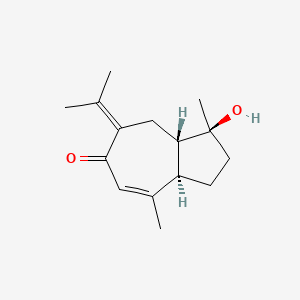
Procurcumenol
Descripción general
Descripción
Procurcumenol is a natural compound derived from certain plant sources. It belongs to the class of curcuminoids , which are bioactive compounds found in turmeric (Curcuma longa). These compounds have gained attention due to their potential health benefits, including anti-inflammatory and antioxidant properties .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Procurcumenol, like other curcuminoids, has strong anti-inflammatory properties . It can help in the prevention and treatment of chronic diseases that are linked to inflammation .
Antioxidant Properties
Procurcumenol also exhibits antioxidant properties . It can help in the prevention and treatment of diseases that are linked to oxidative stress .
Treatment of Chronic Diseases
The anti-inflammatory and antioxidant properties of Procurcumenol make it useful in the treatment of chronic diseases such as cancer, diabetes, cardiovascular diseases, neurological diseases, inflammatory bowel disease, and pulmonary diseases .
Cytotoxic Properties
Procurcumenol has been found to exhibit cytotoxicities against certain cell lines . For example, it has shown cytotoxic effects against the DLD-1 cell line .
Anti-Inflammatory in Neurological Conditions
Procurcumenol has shown potent inhibition against LPS-induced NO generation . This suggests that it could have potential applications in the treatment of neurological conditions where inflammation plays a key role .
Neuroprotective Properties
Research has suggested that Procurcumenol may have neuroprotective properties . This could make it useful in the treatment of neurodegenerative diseases .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Procurcumenol, a natural compound isolated from Curcuma zedoaria Rhizomes , primarily targets Nitric Oxide . It also has inhibitory effects on the release of tumor necrosis factor-alpha (TNF-α) . Nitric Oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.
Mode of Action
It is known to exhibit neuroprotective and antioxidant activity . As an inhibitor of Nitric Oxide and TNF-α, Procurcumenol likely interacts with these targets to modulate their activity, thereby exerting its neuroprotective and antioxidant effects.
Pharmacokinetics
A related compound, curcumol, has been shown to be rapidly distributed in almost all organs of rats after intragastric administration, with high concentrations in the small intestine and colon . This suggests that Procurcumenol may have similar ADME properties, which could impact its bioavailability.
Result of Action
Procurcumenol’s neuroprotective and antioxidant activities suggest that it may have beneficial effects at the molecular and cellular levels . For instance, by inhibiting Nitric Oxide and TNF-α, it may help to reduce inflammation and oxidative stress, which could protect cells from damage.
Propiedades
IUPAC Name |
(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h7,11,13,17H,5-6,8H2,1-4H3/t11-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBOHEXDGUVIIY-WHOFXGATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C)C)CC2C1CCC2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=C(C)C)C[C@H]2[C@H]1CC[C@]2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944312 | |
| Record name | 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Procurcumenol | |
CAS RN |
21698-40-8 | |
| Record name | Procurcumenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21698-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procurcumenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021698408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCURCUMENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C46YDH55ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Procurcumenol and where is it found?
A1: Procurcumenol is a sesquiterpene, a class of naturally occurring organic compounds with 15 carbon atoms. It is primarily found in the rhizomes of Curcuma species, notably Curcuma zedoaria (also known as white turmeric or zedoary), a plant with a long history of medicinal use in various Asian cultures. [, , , , , , , , , , , , ]
Q2: What is the molecular formula and weight of Procurcumenol?
A2: Procurcumenol has the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. [, ]
Q3: What are the notable spectroscopic characteristics of Procurcumenol?
A3: Spectroscopic analysis, including FTIR and NMR, has revealed key structural features of Procurcumenol. Notably, the presence of O-H and C=O groups has been confirmed through FTIR spectroscopy. [, ] 13C NMR analysis indicates the presence of 15 carbon atoms, aligning with its classification as a sesquiterpene. []
Q4: What are the potential therapeutic benefits of Procurcumenol?
A4: Procurcumenol has demonstrated promising biological activities, particularly its potential as an anti-inflammatory and anticancer agent:
- Anti-inflammatory activity: Studies have shown that Procurcumenol can inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages. [, ] TNF-α is a key mediator of inflammation, and its inhibition suggests potential therapeutic applications in inflammatory conditions.
Q5: How does Procurcumenol exert its anti-inflammatory effects?
A5: While the precise mechanism is still under investigation, studies suggest that Procurcumenol may exert its anti-inflammatory effects by inhibiting the production of TNF-α in activated macrophages. [, ] This inhibition could be due to the modulation of signaling pathways involved in the inflammatory response, but further research is necessary to confirm these hypotheses.
Q6: What is the role of Procurcumenol in traditional medicine?
A6: Curcuma zedoaria, the plant from which Procurcumenol is primarily isolated, has a long history of use in traditional medicine for its anti-inflammatory and analgesic properties. [] While Procurcumenol has not been specifically used in traditional medicine, its presence in Curcuma zedoaria might contribute to the plant's overall therapeutic effects.
Q7: Have there been any studies on the bioavailability and metabolism of Procurcumenol?
A7: There is limited information available specifically regarding the pharmacokinetics of Procurcumenol, including its absorption, distribution, metabolism, and excretion (ADME). Further research is necessary to understand its bioavailability and metabolic fate in living organisms.
Q8: What is the significance of studying the structure-activity relationship (SAR) of Procurcumenol?
A8: Understanding the SAR of Procurcumenol is crucial for optimizing its biological activity and developing more potent and selective derivatives. By investigating how structural modifications impact its interactions with target molecules, researchers can potentially enhance its therapeutic properties.
Q9: Are there any known safety concerns or toxicities associated with Procurcumenol?
A9: Currently, there is limited data available on the toxicity profile of Procurcumenol. Further toxicological studies are crucial to determine its safety profile, potential adverse effects, and any long-term effects.
Q10: What analytical techniques are used to characterize and quantify Procurcumenol?
A10: Various analytical methods are employed for the characterization and quantification of Procurcumenol, including:
- Chromatographic techniques: Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are commonly used for separation, identification, and quantification. [, , , ]
- Spectroscopic methods: Spectroscopic techniques like FTIR, 1H NMR, and 13C NMR are essential for structural elucidation and confirmation. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



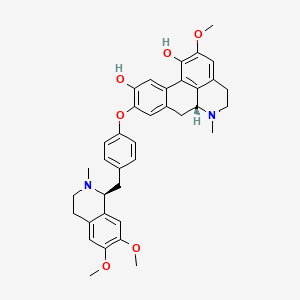
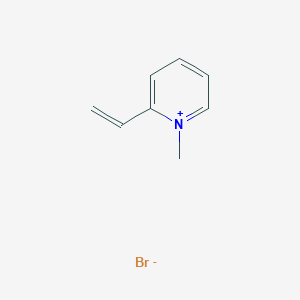
![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1207022.png)
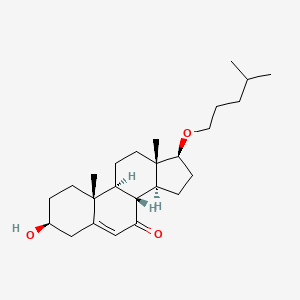


![N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1207029.png)
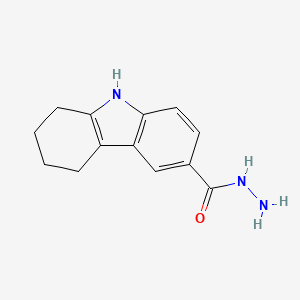
![23-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1207032.png)
